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molecular formula C16H18O3 B032063 Broussonin A CAS No. 73731-87-0

Broussonin A

Cat. No. B032063
M. Wt: 258.31 g/mol
InChI Key: MSNVBURPCQDLEP-UHFFFAOYSA-N
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Patent
US06737439B2

Procedure details

Colorless needles; mp 88-89° C.; UV (MeOH) λmax (log ε) 266 (3.11), 239 (3.10) nm; IR (NaCl) γmax 3335, 2954, 1614, 1508, 1456 cm−1; 1H NMR (CD3OD, 300 MHz) δ 1.76 (2H, m, H-2), 2.49 (4H, m, H-1 and H-3), 3.74 (3H, s, OCH3), 6.29 (1H, dd, J=2.4 and 8.1 Hz, H-5′), 6.38 (1H, d, J=2.4 Hz, H-3′), 6.68 (2H, d, J=8.5 Hz, H-3″), 6.86 (1H, d, J=8.1 Hz, H-6′), 6.98 (2H, d, J=8.5 Hz, H-2″); 13C NMR (CD3OD, 75 MHz) δ 30.3 (C-1), 33.5 (C-2), 35.8 (C-3), 55.6 (OCH3), 99.7 (C-3′), 107.5 (C-5′), 116.0 (C-3″), 122.8 (C-1′), 130.3 (C-2″), 131.1 (C-6′), 134.8 (C-1″), 156.1 (C-4″), 157.6 (C-4′), 159.6 (C-2′); EIMS m/z 258 (M+, 52), 151 (18), 137 (100), 134 (20), 107 (48).
[Compound]
Name
( 3.11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3.10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 48 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Na+].[Cl-].C[O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:12][CH2:13][CH2:14][C:15]2[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=2)=[C:9]([OH:11])[CH:10]=1.[CH3:22]C(C)=CCC1C=C2C(=CC=1O)OC(C1C=C(O)C=C(O)C=1)=C2>CO>[CH3:22][O:11][C:9]1[CH:10]=[C:5]([OH:4])[CH:6]=[CH:7][C:8]=1[CH2:12][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
( 3.11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 3.10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(C1)O)CCCC=2C=CC(=CC2)O
Step Five
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC=1C=C2C=C(OC2=CC1O)C=3C=C(C=C(C3)O)O)C
Step Seven
Name
( 48 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1CCCC=2C=CC(=CC2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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